S-Isopropyl chlorothioformate

Overview

Description

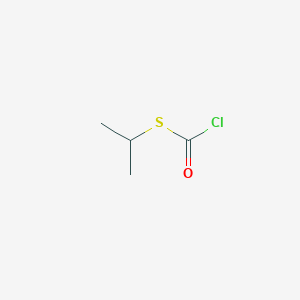

S-Isopropyl chlorothioformate is a chemical compound with the molecular formula (CH3)2CHSCOCl. It is an acid chloride that is widely used in organic synthesis as a ligand and in the preparation of various polymers with commercial applications . This compound is a colorless liquid with a pungent odor and is highly reactive.

Mechanism of Action

Target of Action

S-Isopropyl chlorothioformate is primarily used as a reagent in organic synthesis . It is an acid chloride that can be used as a ligand, which means it can bind to a central metal atom to form a coordination complex .

Mode of Action

The mode of action of this compound involves the solvolysis process . Solvolysis is a type of nucleophilic substitution or elimination, where the nucleophile is a solvent molecule. This compound shows a favorable predisposition towards a modest rear-side nucleophilic solvation of a developing carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its solvolysis process . The solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity and a sensitivity value of 0.72 towards changes in solvent ionizing power . This indicates that the compound’s interaction with its environment can significantly affect its biochemical pathways.

Result of Action

The result of the action of this compound is the formation of new compounds through organic synthesis . For example, it can be used to synthesize levulinate and a-type carrageenan, which are polymers with commercial applications .

Action Environment

The action of this compound is highly dependent on the solvent environment . Its solvolysis is sensitive to changes in solvent nucleophilicity and ionizing power . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

S-Isopropyl chlorothioformate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the solvent effects . The correlation of the solvent effects through the application of the extended Grunwald-Winstein equation to the solvolysis of this compound results in a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a sensitivity value of 0.72 towards changes in solvent ionizing power (m) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

It is known that the compound has a refractive index n20/D 1.4738, a boiling point of 44-44 °C/20 mmHg, and a density of 1.116 g/mL at 25 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Isopropyl chlorothioformate can be synthesized through the reaction of isopropyl alcohol with thionyl chloride in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2CHOH+SOCl2→(CH3)2CHSCOCl+HCl+SO2

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: S-Isopropyl chlorothioformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl thiol and carbon dioxide.

Solvolysis: It undergoes solvolysis in different solvents, with the reaction mechanism varying based on the solvent used.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Ethanol, methanol, and aqueous solutions.

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products Formed:

Thiocarbamates: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Isopropyl Thiol: Formed from hydrolysis reactions.

Scientific Research Applications

S-Isopropyl chlorothioformate has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of thiocarbamates and esters.

Biology: Studied for its potential use in the modification of biomolecules.

Industry: Utilized in the production of polymers and other commercial products.

Comparison with Similar Compounds

- Phenyl Chlorothioformate (PhSCOCl)

- Phenyl Chlorothionoformate (PhOCSCl)

- Phenyl Chlorodithioformate (PhSCSCl)

Comparison: S-Isopropyl chlorothioformate is unique in its reactivity and applications compared to similar compounds. While phenyl chlorothioformate and phenyl chlorothionoformate react at similar rates, this compound exhibits distinct solvolysis behavior and is favored in specific nucleophilic and ionizing solvents .

Biological Activity

S-Isopropyl chlorothioformate (CAS Number: 108-23-6) is a sulfur-containing compound that belongs to the class of chlorothioformates. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

This compound can be described by the following properties:

- Chemical Formula:

- Molecular Weight: 122.55 g/mol

- Structure: The compound features a thioester functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The following mechanisms have been identified:

- Enzyme Inhibition: this compound can inhibit specific enzymes by forming covalent bonds with active site residues. This property is crucial in developing inhibitors for therapeutic applications.

- Antimicrobial Activity: Research indicates that chlorothioformates exhibit antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes findings related to its antimicrobial properties:

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 15 | 10 | |

| Staphylococcus aureus | 18 | 10 | |

| Candida albicans | 12 | 10 |

These results indicate that this compound possesses significant antimicrobial activity, particularly against pathogenic bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed the following:

- Cell Viability: At concentrations below 20 mg/mL, this compound exhibited minimal cytotoxic effects on normal human fibroblast cells.

- Mechanism of Toxicity: Apoptotic assays indicated that higher concentrations (>20 mg/mL) could induce apoptosis in cancer cell lines through oxidative stress mechanisms.

Agricultural Applications

This compound has been explored as a potential pesticide due to its biological activity. A notable case study involved its application in controlling fungal pathogens in crops:

- Fungal Pathogen Control: In field trials, this compound showed a reduction in fungal infections by up to 70% when applied at a concentration of 0.5% (v/v) compared to untreated controls.

- Mechanism: The compound's efficacy was attributed to its ability to inhibit spore germination and mycelial growth.

Properties

IUPAC Name |

S-propan-2-yl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBXSTFDPJDJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534267 | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-93-5 | |

| Record name | S-(1-Methylethyl) carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Propan-2-yl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Isopropyl chlorothioformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.